ELOVL2 Haploinsufficiency: C28:5 n-6-CoA Levels Are Specifically Reduced Relative to Shorter-Chain Omega-6 Acyl-CoAs in Testis
In Elovl2+/− heterozygous mouse testis, acyl-CoA profiling revealed that C28:5 n-6-CoA and C30:5 n-6-CoA levels were significantly reduced compared to wild-type littermates, whereas C22:4 n-6-CoA levels were increased and C22:5 n-6-CoA levels were decreased [1]. The Elovl2−/− null mice exhibited an almost complete loss of C26:5 n-6, C28:5 n-6, and C30:5 n-6 acyl-CoAs, demonstrating that elongation beyond C24:5 n-6 is exclusively dependent on ELOVL2 activity in testis [1]. This chain-length-specific dependence is not observed for the saturated VLCFA-CoA elongation system, where ELOVL1 and ELOVL3 can partially compensate.
| Evidence Dimension | Acyl-CoA abundance in testis (Elovl2+/− vs. WT mice) |
|---|---|
| Target Compound Data | C28:5 n-6-CoA: significantly reduced (P < 0.05 vs. WT); C30:5 n-6-CoA: significantly reduced |
| Comparator Or Baseline | C22:4 n-6-CoA (WT): increased in Elovl2+/−; C22:5 n-6-CoA (WT): decreased; C26:5 n-6-CoA: almost undetectable in Elovl2−/− |
| Quantified Difference | Elovl2−/− mice: near-complete loss (>95% reduction) of C26:5, C28:5, and C30:5 n-6-CoA; Elovl2+/− mice: partial but significant reduction vs. WT |
| Conditions | Acyl-CoA profiling by LC-MS in testis tissue from 3–4-month-old male mice (C57BL/6 background); n = 3–5 per genotype |
Why This Matters
This demonstrates that C28:5 n-6-CoA is a non-redundant, ELOVL2-specific product that cannot be replaced by shorter-chain omega-6 CoAs; procurement of this specific compound is essential for in vitro reconstitution of the testicular VLC-PUFA elongation pathway.
- [1] Zadravec, D., et al. ELOVL2 controls the level of n-6 28:5 and 30:5 fatty acids in testis, a prerequisite for male fertility and sperm maturation in mice. Journal of Lipid Research, 2011, 52(2), 245–255. (Acyl-CoA profiling data: Fig. 4A, 4B; Results section). View Source
